托品

描述

Synthesis Analysis

Tropane alkaloids synthesis involves stereospecific reactions and the development of methodologies for enantioselective synthesis. Recent advancements include asymmetric synthesis through rhodium-catalyzed [4 + 3] cycloaddition, producing highly functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes with optimal chiral control (Reddy & Davies, 2007). Additionally, intramolecular alkene carboamination reactions have been employed for the synthesis of enantiomerically enriched tropane derivatives, showcasing the versatility of Pd-catalyzed reactions in generating complex tropane scaffolds with high enantiopurity (Schultz & Wolfe, 2011).

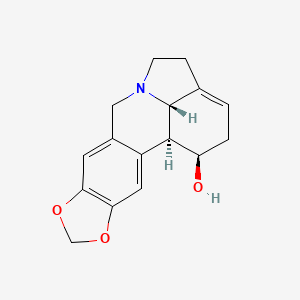

Molecular Structure Analysis

Tropane alkaloids feature a bicyclic structure, including a pyrrolidine ring and a piperidine ring, which contribute to their unique chemical properties. The stereochemistry and configurational aspects of these molecules are crucial for their biological activity. Crystal structure analysis of tropinone reductases has revealed insights into the stereochemical outcomes of synthetic reactions, showing how slight modifications in enzyme active sites can lead to different reaction stereospecificities, thereby affecting the molecular structure of the resulting tropane alkaloids (Nakajima et al., 1998).

Chemical Reactions and Properties

Tropane alkaloids undergo a variety of chemical reactions, including enol isomerism and ring opening, which are critical for modifying their structure and enhancing their pharmacological profile. The biosynthesis pathway of these compounds involves key enzymes such as putrescine N-methyltransferase (PMT), which plays a pivotal role in the early steps of tropane alkaloid biosynthesis by catalyzing the N-methylation of putrescine, leading to the formation of N-methylputrescine, a precursor for further transformations (Hashimoto, Yukimune, & Yamada, 1989).

科学研究应用

曼陀罗中基因组进化和生物碱产生

曼陀罗中进化的基因组特征

对曼陀罗(茄科)的研究表明,其产生包括托品在内的莨菪烷生物碱,并显示了为产生这些生物碱而进行的基因组适应。曼陀罗的基因组已经进化,以增强莨菪烷生物碱的产生,作为抵御天敌和环境压力的防御机制 (De-la-Cruz et al., 2021).

莨菪烷生物碱产生增强技术

茉莉酸甲酯和水杨酸对莨菪烷生物碱产生的影响

发现茉莉酸甲酯 (MJ) 和水杨酸 (SA) 可以增加小飞蓬根培养物中的莨菪烷生物碱产生。MJ 和 SA 通过影响 PMT 和 H6H 等关键酶的表达,影响包括托品在内的莨菪烷生物碱的产生 (Kang et al., 2004).

药物活性中的协同效应

阿托品和托品致敏和脱敏作用

一项关于包括托品和阿托品在内的胆碱能受体阻断剂联合作用的研究揭示了与其他物质联合使用时多种作用,如致敏和脱敏。这突出了托品在药理学背景中的复杂相互作用 (Lisunkin, 1963).

莨菪烷生物碱生物合成和基因工程

黑臭茄中莨菪烷生物合成途径的工程改造

研究表明,基因工程在增加黑臭茄中东莨菪碱产生方面是有效的。通过引入和过表达莨菪烷生物碱生物合成中关键酶的基因,显著提高了包括托品在内的这些生物碱的水平 (Zhang et al., 2004).

甘氨酸信号传导和多巴胺-谷氨酸相互作用

甘氨酸信号传导在精神分裂症治疗中的作用

虽然与托品没有直接关系,但本研究探索了以甘氨酸为中心的疗法在治疗抗药性精神分裂症中的应用。甘氨酸在调节谷氨酸信号传导中的作用,特别是在多巴胺-谷氨酸相互作用中,对于理解神经递质调节的更广泛背景至关重要 (De Bartolomeis et al., 2020).

作用机制

Target of Action

Tropacine, similar to Atropine , is a compound with central anticholinergic properties . Its primary targets are the muscarinic receptors . These receptors play a crucial role in the parasympathetic nervous system, which is responsible for “rest and digest” activities .

Mode of Action

Tropacine operates as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on muscarinic receptors, it inhibits the parasympathetic nervous system . This interaction with its targets leads to changes in the body’s rest and digest activities.

Biochemical Pathways

Atropine is known to influence various enzyme-powered pathways . These pathways involve a series of chemical reactions where the product of one reaction becomes the substrate for the next .

Pharmacokinetics

Based on a study on tropatepine, a compound with similar properties, we can infer some information . After intravenous and oral administration, Tropatepine was found to have a clearance of 19-28 L/h, a maximum heart rate delay of 7-8 minutes, and a half-life of around 40 hours . These properties suggest that Tropacine might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.

Result of Action

This could lead to effects such as increased heart rate and decreased saliva production, similar to the effects of Atropine .

属性

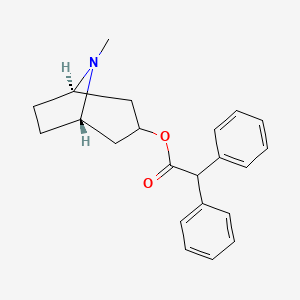

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTYUDPWXQZWTH-YOFSQIOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tropacine | |

CAS RN |

6878-98-4 | |

| Record name | Tropacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

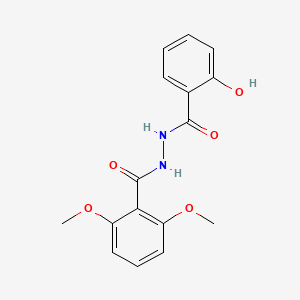

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

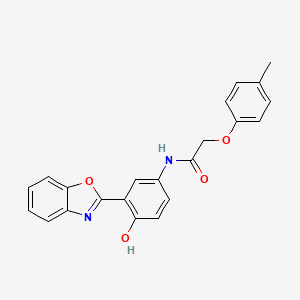

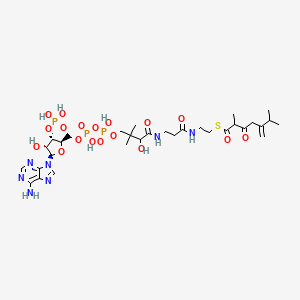

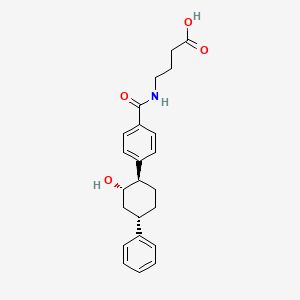

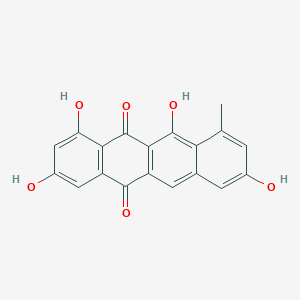

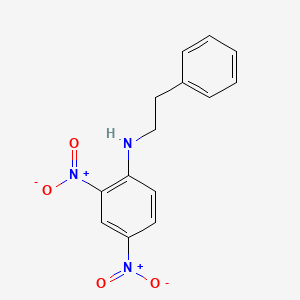

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)